2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE is an organic compound that features a mesitylamino group, an oxoethyl group, and a diphenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE typically involves the reaction of mesitylamine with 2-oxoethyl 2,2-diphenylacetate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency, with stringent control over reaction parameters to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The mesitylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE: Unique due to its specific combination of functional groups.
2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLPROPIONATE: Similar structure but with a propionate group instead of an acetate group.
2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLBUTYRATE: Contains a butyrate group, offering different chemical properties.
Uniqueness
2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of mesitylamino, oxoethyl, and diphenylacetate groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C25H25NO3 |
---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2,2-diphenylacetate |
InChI |
InChI=1S/C25H25NO3/c1-17-14-18(2)24(19(3)15-17)26-22(27)16-29-25(28)23(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-15,23H,16H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
DFVGXEBOPZMOGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.